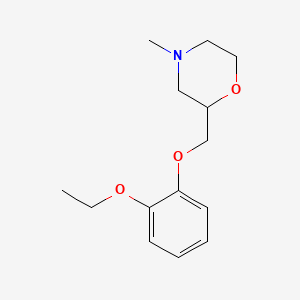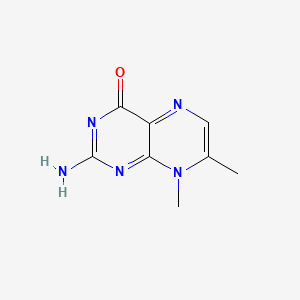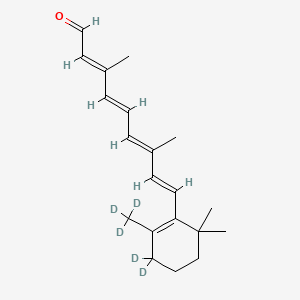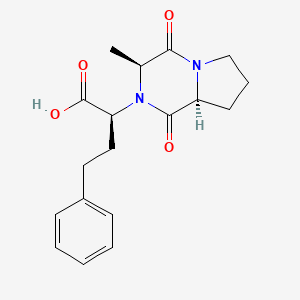
ICI 70098
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its ability to inhibit the reuptake of norepinephrine, making it useful in the treatment of certain neurological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 70098 involves multiple steps. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(o-ethoxyphenoxy)-propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of sodium hydroxide, ethanol, and water at 60°C for 18 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar multi-step reactions but are optimized for larger scale production. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
ICI 70098 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ICI 70098 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride
- Fentanyl Related Compound E
- 4-Hydroxytamoxifen
Uniqueness
What sets ICI 70098 apart from similar compounds is its dual action on both norepinephrine and serotonin pathways. This dual mechanism makes it particularly effective in treating certain neurological conditions .
Properties
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]-4-methylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFJMVFJRJATA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703852 |
Source


|
| Record name | 2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48173-47-3 |
Source


|
| Record name | 2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)




![Oxireno[a]indolizine](/img/structure/B587497.png)
